molecular formula C13H11NO2 B6356982 3-(5-methoxy-3-pyridinyl)benzaldehyde CAS No. 1545092-30-5

3-(5-methoxy-3-pyridinyl)benzaldehyde

Cat. No.: B6356982
CAS No.: 1545092-30-5
M. Wt: 213.23 g/mol
InChI Key: XGTLHIXQWLDEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methoxy-3-pyridinyl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is characterized by a benzaldehyde moiety substituted with a methoxy group and a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-3-pyridinyl)benzaldehyde typically involves the reaction of 5-methoxy-3-pyridinecarboxaldehyde with benzene derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include methanol, pyridine, and benzaldehyde derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using automated reactors. The process ensures high yield and purity of the compound, which is essential for its application in various industries. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-3-pyridinyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group and pyridinyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-methoxy-3-pyridinyl)benzoic acid.

    Reduction: Formation of 3-(5-methoxy-3-pyridinyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-methoxy-3-pyridinyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-3-pyridinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methoxy-2-pyridinyl)benzaldehyde
  • 3-(4-methoxy-3-pyridinyl)benzaldehyde
  • 3-(5-methoxy-4-pyridinyl)benzaldehyde

Uniqueness

3-(5-methoxy-3-pyridinyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the pyridinyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-methoxypyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13-6-12(7-14-8-13)11-4-2-3-10(5-11)9-15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTLHIXQWLDEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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